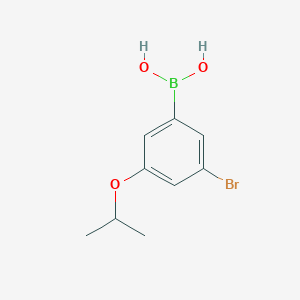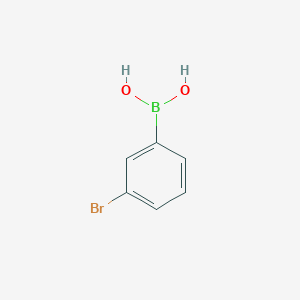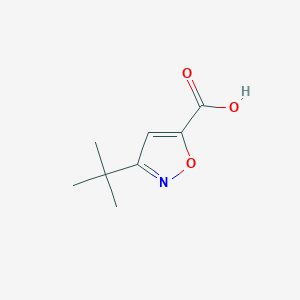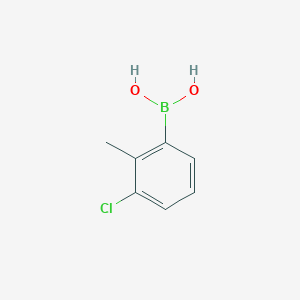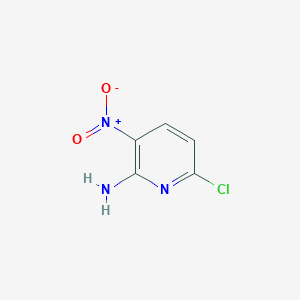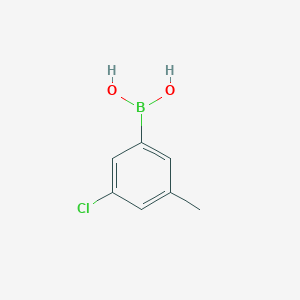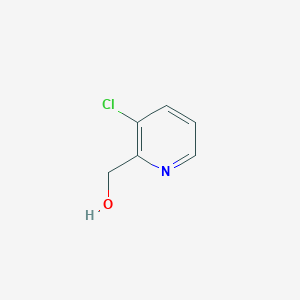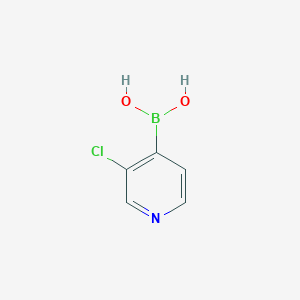
3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Übersicht
Beschreibung
The compound "3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl" is a fluorinated organic molecule that is structurally characterized by the presence of a biphenyl core with trifluoromethyl groups and a propylcyclohexyl substituent. This compound is of interest due to its potential applications in materials science, particularly in the development of liquid crystals and polymers with unique properties.
Synthesis Analysis
The synthesis of related fluorinated cyclohexane compounds has been explored in several studies. For instance, the stepwise preparation of all-cis 1,3,4-trifluoro-2-phenylcyclohexane was achieved by avoiding a phenonium intermediate, which is significant for controlling the stereochemistry of the final product . Another study reported the synthesis of 3-(Trifluoromethyl)-1,1'-biphenyl, which shares a similar biphenyl structure with the target compound, through a modified Gomberg condensation . These methods highlight the importance of controlling reaction conditions to achieve the desired fluorinated structures.
Molecular Structure Analysis
X-ray studies have been conducted to determine the crystal and molecular structures of related compounds, such as 4'-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl . The study found that the fluorine atoms are in the plane of the phenyl ring and that the cyclohexyl groups adopt a chair conformation. Such structural analyses are crucial for understanding the physical properties and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of fluorinated cyclohexane compounds has been explored in various contexts. For example, the reaction of sulfur tetrafluoride with trans-4,5-dibromo-cis-1,2-cyclohexanedicarboxylic anhydride led to the formation of fluorinated cyclohexane derivatives . Additionally, benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane has been used to access new organofluorine building blocks . These studies demonstrate the versatility of fluorinated cyclohexanes in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, the synthesis and characterization of novel polyimides derived from a fluorinated aromatic diamine showed that these materials have good solubility in polar organic solvents and exhibit excellent thermal stability . The presence of trifluoromethyl groups can also impact the dipolar nature of cyclohexane rings, as seen in the synthesis of all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane .
Wissenschaftliche Forschungsanwendungen
Antitubercular Drug Design
Fluorinated substituents, including trifluoromethyl groups, are crucial in antitubercular drug design. Their incorporation into antitubercular agents has been shown to enhance pharmacodynamic and pharmacokinetic properties, suggesting potential applications for related fluorinated biphenyl compounds in medicinal chemistry and drug development (Sidharth Thomas, 1969).
Organic Light-Emitting Diodes (OLEDs)
Fluorinated compounds, such as those based on the BODIPY platform, have found applications in organic light-emitting diodes (OLEDs). These materials exhibit promising properties as metal-free infrared emitters, indicating the potential for fluorinated biphenyl compounds in electronic and optoelectronic devices (B. Squeo & M. Pasini, 2020).
Environmental Degradation
Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and potential biodegradation pathways for fluorinated compounds. This knowledge is crucial for assessing the environmental impact of fluorinated biphenyl compounds and developing strategies for their remediation (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Environmental Remediation
Studies on the remediation of emerging organohalides, including fluorinated compounds, provide insights into the challenges and solutions for managing the environmental presence of these substances. Techniques such as microbial reductive dehalogenation have shown promise for the in situ remediation of perfluoroalkyl and polyfluoroalkyl substances (Haozheng He et al., 2021).
Organic Synthesis
Trifluoromethanesulfonic acid, a related fluorinated compound, has been extensively used in organic synthesis, including electrophilic aromatic substitution reactions and the synthesis of carbo- and heterocyclic structures. This suggests potential applications of fluorinated biphenyl compounds in facilitating chemical reactions and synthesizing new organic materials (A. Kazakova & A. Vasilyev, 2017).
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h8-15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKRBRVTKIRLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566980 | |
| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | |
CAS RN |
132123-39-8 | |
| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



